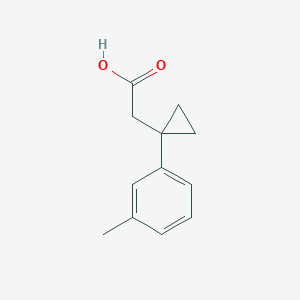![molecular formula C15H15N3OS2 B2832633 2-(Methylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine CAS No. 477872-81-4](/img/structure/B2832633.png)
2-(Methylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . Heating 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines with MeONa at reflux in BuOH leads to the formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Applications De Recherche Scientifique
Antiproliferative Activity
Pyrido[2,3-d]pyrimidines, including derivatives of 2-(Methylsulfanyl)-4-morpholino1benzothieno[3,2-d]pyrimidine, exhibit antiproliferative properties. These compounds have demonstrated the ability to inhibit cell growth and division, making them potential candidates for cancer therapy .
Antimicrobial Properties
Certain pyrido[2,3-d]pyrimidines, including our compound of interest, possess antimicrobial activity. They can inhibit the growth of bacteria, fungi, and other microorganisms. Researchers are exploring their potential as novel antimicrobial agents .
Anti-Inflammatory and Analgesic Effects
Derivatives of pyrido[2,3-d]pyrimidines have been investigated for their anti-inflammatory and analgesic properties. These compounds may help alleviate pain and reduce inflammation, making them relevant in drug development .
Hypotensive Activity
Some pyrido[2,3-d]pyrimidines exhibit hypotensive effects, meaning they can lower blood pressure. Researchers are studying their mechanisms of action and potential applications in managing hypertension .
Inhibition of Protein Kinases
Derivatives of pyrido[2,3-d]pyrimidin-7-one have been found to inhibit protein kinases. For instance, compounds like TKI-28 and CDK-4, containing a pyrido[2,3-d]pyrimidin-7-one ring system, act as inhibitors of cyclin-dependent kinases and protein tyrosine kinases, respectively .
Phosphatidylinositol 3-Kinase (PI3K) Inhibition
Specific derivatives of 4-aminopyrido[2,3-d]pyrimidin-5-one have been identified as PI3K inhibitors. These compounds may play a role in regulating cellular signaling pathways and have implications in cancer research .
Mécanisme D'action
Target of Action
The primary targets of 2-(Methylsulfanyl)-4-morpholino1It’s worth noting that derivatives of pyrido[2,3-d]pyrimidine, a similar structure, have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k) and protein tyrosine kinases . These enzymes play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them potential targets for therapeutic intervention .
Mode of Action
The exact mode of action of 2-(Methylsulfanyl)-4-morpholino1Similar compounds, such as derivatives of pyrido[2,3-d]pyrimidine, have been shown to inhibit the activity of pi3k and protein tyrosine kinases . This inhibition could potentially lead to a decrease in the phosphorylation of downstream targets, thereby affecting various cellular processes .
Biochemical Pathways
While the specific biochemical pathways affected by 2-(Methylsulfanyl)-4-morpholino1These pathways are involved in cell survival, growth, proliferation, and metabolism .
Pharmacokinetics
The pharmacokinetic properties of 2-(Methylsulfanyl)-4-morpholino1
Result of Action
The molecular and cellular effects of 2-(Methylsulfanyl)-4-morpholino1Based on the known effects of similar compounds, it can be inferred that it may have potential antiproliferative effects due to its possible inhibitory action on pi3k and protein tyrosine kinases .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(Methylsulfanyl)-4-morpholino1
Propriétés
IUPAC Name |
4-(2-methylsulfanyl-[1]benzothiolo[3,2-d]pyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-20-15-16-12-10-4-2-3-5-11(10)21-13(12)14(17-15)18-6-8-19-9-7-18/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMIOMUUDVCJAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)N3CCOCC3)SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-butyl-4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2832551.png)

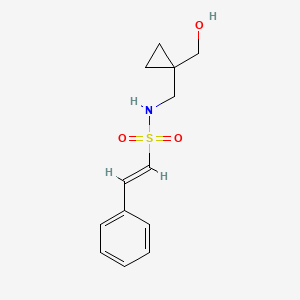
![Tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate](/img/structure/B2832555.png)

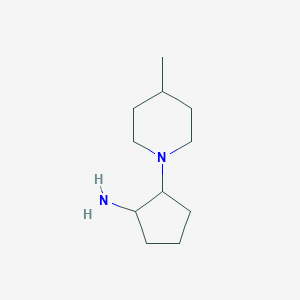

![(E)-N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-thiophen-3-ylprop-2-enamide](/img/structure/B2832560.png)
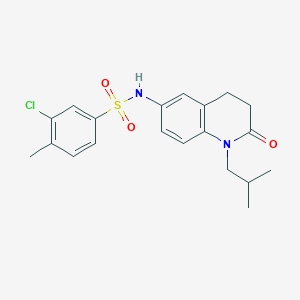
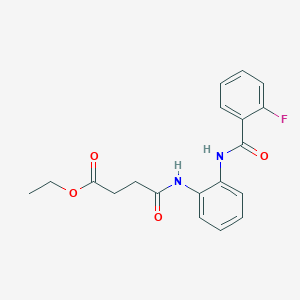
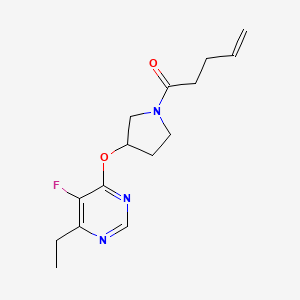
![6-(2-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2832569.png)
